molecular formula C11H22N2S2 B8780103 Piperidinium 1-piperidinecarbodithioate

Piperidinium 1-piperidinecarbodithioate

Cat. No.: B8780103
M. Wt: 246.4 g/mol
InChI Key: PVFZKRMYBKEXBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidinium 1-piperidinecarbodithioate is a dithiocarbamate salt comprising a piperidinium cation and a piperidine-1-carbodithioate anion. Its crystal structure features a chair conformation in the piperidine ring, with distinct bond lengths (e.g., C–S bonds at ~1.71–1.74 Å) and intermolecular hydrogen bonding patterns . This compound is structurally analogous to ammonium and sodium salts of carbodithioates, such as ammonium piperidine-1-carbodithioate and sodium 1-pyrrolidinecarbodithioate dihydrate . Applications span coordination chemistry (e.g., metal complexation) and organic synthesis, where it serves as a ligand or intermediate in selective glycosidation reactions .

Properties

Molecular Formula

C11H22N2S2

Molecular Weight

246.4 g/mol

IUPAC Name

piperidine-1-carbodithioate;piperidin-1-ium

InChI

InChI=1S/C6H11NS2.C5H11N/c8-6(9)7-4-2-1-3-5-7;1-2-4-6-5-3-1/h1-5H2,(H,8,9);6H,1-5H2

InChI Key

PVFZKRMYBKEXBN-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH2+]CC1.C1CCN(CC1)C(=S)[S-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Pyrrolidinium and Morpholinium Carbodithioates

  • Pyrrolidinium 1-Pyrrolidinecarbodithioate : Features a five-membered pyrrolidine ring instead of piperidinium’s six-membered ring. The smaller ring size reduces steric hindrance but increases ring strain, influencing coordination geometry in metal complexes .
  • Morpholinium Derivatives : Replacing a carbon atom in the piperidinium ring with oxygen (morpholinium) alters electronic properties. For example, morpholinium-based ionic liquids exhibit 17-fold lower toxicity than piperidinium analogues due to enhanced polarity and reduced hydrophobicity .

Table 1: Structural and Electronic Properties of Piperidinium and Analogues

Compound Ring Size Heteroatom Toxicity (EC50, Vibrio fischeri) Key Feature(s)
Piperidinium 1-piperidinecarbodithioate 6-membered None 0.45 mM Chair conformation, high thermal stability
Pyrrolidinium 1-pyrrolidinecarbodithioate 5-membered None N/A Increased ring strain, smaller coordination angle
Morpholinium carbodithioate 6-membered Oxygen 7.65 mM Lower hydrophobicity, reduced toxicity

Thermal and Chemical Stability

  • Piperidinium vs. Pyrrolidinium Salts : Piperidinium compounds with C8 linkers undergo solid–solid transitions, whereas pyrrolidinium analogues melt at higher temperatures (~150–200°C). This is attributed to differences in cation flexibility and linker-chain interactions .
  • Alkaline Stability : Benzyl-substituted piperidinium cations demonstrate superior stability under harsh alkaline conditions compared to quaternary ammonium (QA) and pyrrolidinium cations. Electron-donating substituents further enhance stability by mitigating Hofmann elimination .

Table 2: Thermal Behavior of Piperidinium and Pyrrolidinium Salts

Compound Thermal Transition (°C) Phase Behavior Alkaline Stability (1 M KOH, 80°C)
Piperidinium C8 linker 95 (solid–solid) No melting observed >500 h retention
Pyrrolidinium C8 linker 175 (melting) Clear melt <100 h retention

Surfactant and Biodegradation Properties

  • Critical Micelle Concentration (CMC) : Piperidinium surfactants exhibit lower CMC values (e.g., 0.12 mM for C10-piperidinium) than morpholinium analogues (0.18 mM for C10-morpholinium), indicating superior surface activity .
  • Biodegradation : Piperidinium surfactants with carbamate fragments show 56.7–62.3% biodegradation (classified as readily biodegradable) and enhanced antimicrobial activity against Gram-positive bacteria .

Table 3: Surface-Active Properties of Piperidinium vs. Morpholinium Surfactants

Surfactant Type (C10 chain) CMC (mM) Γₘₐₓ (mol/m²) Biodegradation (%) Antimicrobial Activity (Zone Inhibition, mm)
Piperidinium 0.12 2.1 × 10⁻⁶ 62.3 14.5 (S. aureus)
Morpholinium 0.18 1.8 × 10⁻⁶ 58.9 12.0 (S. aureus)

Pharmacological Activity

Piperidinium derivatives, such as 1-methyl-4-hydroxy piperidinium chloride, exhibit significant analgesic activity (comparable to pethidine at 50 mg/kg in mice) due to structural mimicry of opioid pharmacophores .

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